Benzo[d]oxazol-5-ylmethanamine

Catalog No.
S9101205
CAS No.
M.F
C8H8N2O
M. Wt
148.16 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[d]oxazol-5-ylmethanamine

Product Name

Benzo[d]oxazol-5-ylmethanamine

IUPAC Name

1,3-benzoxazol-5-ylmethanamine

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4,9H2

InChI Key

RVNXYVFBXIACJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)N=CO2

Benzo[d]oxazol-5-ylmethanamine is a heterocyclic compound characterized by the presence of a benzoxazole ring fused with a methanamine group. Its molecular formula is C8H8N2OC_8H_8N_2O, and it has a molecular weight of 148.16 g/mol. This compound is notable for its diverse applications in medicinal chemistry, materials science, and organic synthesis due to its unique structural features and chemical properties .

, which can be categorized as follows:

  • Oxidation: The compound can be oxidized to form corresponding oxides using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced to yield different amine derivatives, employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups, typically using alkyl halides or acyl chlorides under basic or acidic conditions .

These reactions allow for the synthesis of various substituted benzoxazole derivatives, which are valuable in pharmaceutical and materials science applications.

Research into the biological activity of benzo[d]oxazol-5-ylmethanamine has indicated potential antimicrobial and anticancer properties. Specific studies have shown that derivatives of this compound can exert neuroprotective effects against β-amyloid-induced cytotoxicity in neuronal cell lines, suggesting its relevance in neurodegenerative conditions such as Alzheimer's disease. The mechanisms involve modulation of signaling pathways related to apoptosis and inflammation, highlighting its therapeutic potential .

The synthesis of benzo[d]oxazol-5-ylmethanamine can be achieved through several methods:

  • Reaction of ortho-phenylenediamine with chloroacetic acid: This method involves refluxing ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid to produce an intermediate, which is then treated with sodium hydroxide to yield the final product .
  • Hydrogenation of benzyl N-(1,3-benzoxazol-2-ylmethyl)carbamate: This process uses palladium on carbon as a catalyst under hydrogen atmosphere to reduce the carbamate derivative to benzo[d]oxazol-5-ylmethanamine .
  • Utilization of various solvents and conditions: The choice of solvent (e.g., methanol) and reaction conditions (temperature, pressure) can significantly affect yield and purity during synthesis, necessitating optimization for industrial applications .

Benzo[d]oxazol-5-ylmethanamine finds utility across various fields:

  • Medicinal Chemistry: It is explored for drug development due to its potential anticancer and neuroprotective properties.
  • Materials Science: The compound serves as a building block for synthesizing advanced materials like polymers and dyes, owing to its unique chemical structure.
  • Organic Synthesis: It acts as an intermediate in the production of complex organic molecules and heterocycles .

Studies focusing on the interactions of benzo[d]oxazol-5-ylmethanamine with biological targets have revealed its capacity to modulate key signaling pathways involved in cell survival and apoptosis. For example, it has been shown to influence the expression levels of proteins associated with Alzheimer's disease pathology, including β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) and inducible nitric oxide synthase (iNOS) . These interactions suggest that the compound could play a role in therapeutic strategies aimed at neuroprotection.

Benzo[d]oxazol-5-ylmethanamine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructureUnique Features
2-Aminomethyl-benzoxazoleBenzoxazole ring + amine groupExhibits distinct reactivity patterns
2-(Methanamine)benzoxazoleBenzoxazole ring + methanaminePotentially different biological activities
1,3-Benzoxazol-2-ylmethylamineBenzoxazole ring + methylaminoVaries in stability and reactivity compared to benzo[d]oxazol-5-ylmethanamine

Benzo[d]oxazol-5-ylmethanamine is unique among these compounds due to its specific structural configuration that imparts distinct chemical and biological properties. Its enhanced stability and reactivity make it particularly valuable for research and industrial applications .

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

148.063662883 g/mol

Monoisotopic Mass

148.063662883 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-21

Explore Compound Types